molecular formula C21H28N2O4S2 B11341184 N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11341184
M. Wt: 436.6 g/mol
InChI Key: PORPNXVPCFJDCM-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the furan-2-ylmethyl sulfide: This can be achieved by reacting furan-2-carbaldehyde with a thiol under acidic conditions.

    Attachment to the piperidine ring: The furan-2-ylmethyl sulfide is then reacted with a piperidine derivative under basic conditions to form the desired piperidine-4-carboxamide.

    Introduction of the sulfonyl group: The final step involves the sulfonylation of the piperidine derivative using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require a halogenating agent (e.g., Br2) or nitrating mixture (e.g., HNO3/H2SO4).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of a furan ring, a piperidine ring, and a sulfonyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H28N2O4S2

Molecular Weight

436.6 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H28N2O4S2/c1-17-4-6-18(7-5-17)16-29(25,26)23-11-8-19(9-12-23)21(24)22-10-14-28-15-20-3-2-13-27-20/h2-7,13,19H,8-12,14-16H2,1H3,(H,22,24)

InChI Key

PORPNXVPCFJDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSCC3=CC=CO3

Origin of Product

United States

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